molecular formula C7H5ClFNO2 B12950796 2-(4-Chloro-5-fluoropyridin-3-yl)acetic acid

2-(4-Chloro-5-fluoropyridin-3-yl)acetic acid

Cat. No.: B12950796
M. Wt: 189.57 g/mol
InChI Key: DVNOQCDONLDXIY-UHFFFAOYSA-N
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Description

2-(4-Chloro-5-fluoropyridin-3-yl)acetic acid is a chemical compound with the molecular formula C7H5ClFNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of both chlorine and fluorine atoms in the pyridine ring makes this compound particularly interesting due to the unique properties imparted by these halogens.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic substitution reaction of 4-chloro-2,3,5,6-tetrafluoropyridine with appropriate nucleophiles .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of efficient fluorinating and chlorinating agents is crucial in these processes .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-5-fluoropyridin-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine N-oxides .

Scientific Research Applications

2-(4-Chloro-5-fluoropyridin-3-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities due to the presence of halogens.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-5-fluoropyridin-3-yl)acetic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of reactive functional groups. The halogen atoms may enhance binding affinity and specificity to these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-5-fluoropyridin-3-yl)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H5ClFNO2

Molecular Weight

189.57 g/mol

IUPAC Name

2-(4-chloro-5-fluoropyridin-3-yl)acetic acid

InChI

InChI=1S/C7H5ClFNO2/c8-7-4(1-6(11)12)2-10-3-5(7)9/h2-3H,1H2,(H,11,12)

InChI Key

DVNOQCDONLDXIY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)F)Cl)CC(=O)O

Origin of Product

United States

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